molecular formula C24H21N5O2 B11561421 7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11561421
M. Wt: 411.5 g/mol
InChI Key: ARMHXEKGJSSWKB-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the quinazoline core.

    Amination Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions but may include oxidized quinazoline derivatives, reduced dihydroquinazolines, and various substituted quinazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly in the context of cancer research. This compound may be studied for its ability to inhibit specific enzymes involved in cell proliferation.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Quinazoline derivatives have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Typically, quinazoline derivatives exert their effects by binding to and inhibiting specific enzymes or receptors. This binding can disrupt normal cellular processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    4-Anilinoquinazolines: Known for their kinase inhibitory activity.

    2-Phenylquinazolines: Studied for their anti-cancer properties.

    Quinazolinone Derivatives: Explored for their diverse biological activities.

Uniqueness

What sets 7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinazoline derivatives.

Biological Activity

The compound 7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features suggest various therapeutic applications, particularly in oncology and anticoagulation therapy.

Structural Characteristics

This compound consists of a quinazolinone core with specific substitutions that enhance its biological interactions. Its molecular formula is C26H25N5O2C_{26}H_{25}N_{5}O_{2} with a molecular weight of approximately 439.5 g/mol. The presence of the methoxyphenyl and methylquinazolinyl groups is critical for its biological efficacy.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related quinazolinone derivatives have demonstrated their ability to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231). These studies utilized assays such as MTT and lactate dehydrogenase (LDH) release to assess cell viability and cytotoxicity, revealing that these compounds can significantly inhibit cell growth through both intrinsic and extrinsic apoptotic pathways .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AMCF-74Apoptosis via caspase activation
BMDA-MB-2316ROS generation and mitochondrial dysfunction

Anticoagulant Activity

The inhibition of factor Xa is a crucial mechanism for anticoagulant therapy. Compounds similar to This compound have been reported to exhibit significant inhibitory effects on this enzyme, which plays a pivotal role in the coagulation cascade. This activity suggests potential applications in preventing thromboembolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Quinazolinone derivatives have been shown to activate caspases (caspase-3, -8, and -9), leading to programmed cell death in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The treatment with these compounds often results in increased ROS levels, which can disrupt cellular homeostasis and promote apoptosis.
  • Mitochondrial Dysfunction : Studies indicate that these compounds can induce changes in mitochondrial membrane potential (MMP), leading to cytochrome c release into the cytosol, further promoting apoptotic pathways .

Case Studies

A notable study investigated the apoptotic effects of quinazolinone derivatives on MCF-7 cells, revealing that treatment led to significant increases in LDH release, indicative of cell membrane damage and cytotoxicity. The compounds were also found to inhibit NF-kB translocation, which is crucial for cancer cell survival .

Properties

Molecular Formula

C24H21N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H21N5O2/c1-14-18-5-3-4-6-20(18)27-24(26-14)29-23-25-13-19-21(28-23)11-16(12-22(19)30)15-7-9-17(31-2)10-8-15/h3-10,13,16H,11-12H2,1-2H3,(H,25,26,27,28,29)

InChI Key

ARMHXEKGJSSWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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